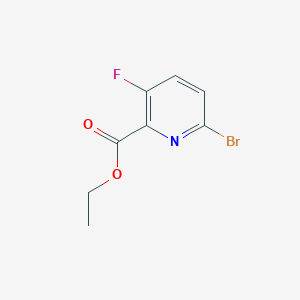
3-(4-(Benzyloxy)phenethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)phenethoxy)propanoic acid is an organic compound with the molecular formula C16H16O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ethoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenethoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzyl alcohol and 3-bromopropanoic acid.
Etherification: The 4-hydroxybenzyl alcohol is first converted to 4-benzyloxybenzyl alcohol using benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation: The 4-benzyloxybenzyl alcohol is then reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyloxy or halobenzyloxy derivatives.
Applications De Recherche Scientifique
Chemistry
3-(4-(Benzyloxy)phenethoxy)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structure allows for the exploration of various pharmacophores, which can lead to the development of new therapeutic agents.
Industry
In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products, such as improved thermal stability or mechanical strength.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenethoxy)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenethoxy)propanoic acid: Contains a hydroxy group instead of a benzyloxy group.
3-(4-Chlorophenethoxy)propanoic acid: Features a chloro group instead of a benzyloxy group.
Uniqueness
3-(4-(Benzyloxy)phenethoxy)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3-[2-(4-phenylmethoxyphenyl)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20) |
Clé InChI |
NDZCVWXWEDGUIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


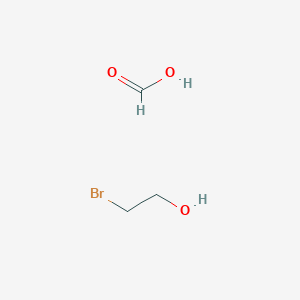
![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
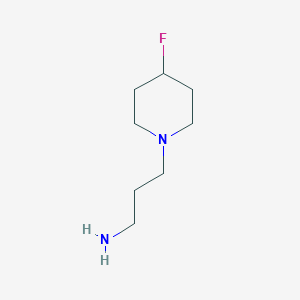


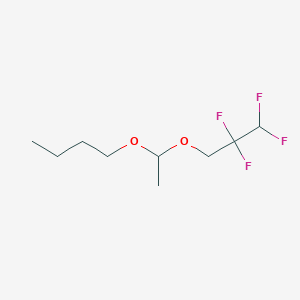
![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)

![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
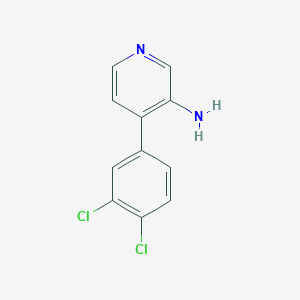
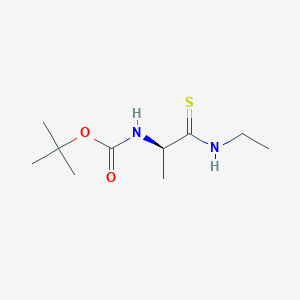
![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
